2-(Benzyloxy)-4-methylphenol
Overview
Description
2-(Benzyloxy)-4-methylphenol is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetone, and the mixture is heated to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzyl ether group can be reduced to yield the corresponding phenol and toluene.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol and toluene.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylphenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other biological molecules. The benzyl ether group can also undergo cleavage, releasing benzyl alcohol and the corresponding phenol, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Lacks the methyl group at the para position, resulting in different reactivity and applications.
4-Methylphenol (p-Cresol): Lacks the benzyl ether group, making it less versatile in synthetic applications.
Benzylphenol: Similar structure but without the methyl substituent, leading to different chemical properties and uses.
Uniqueness
2-(Benzyloxy)-4-methylphenol is unique due to the presence of both the benzyl ether and methyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in multiple scientific disciplines.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPFJNSHEVHBJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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